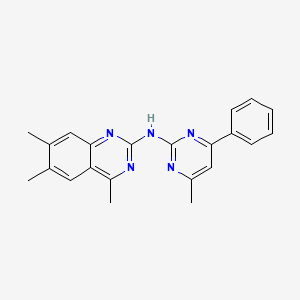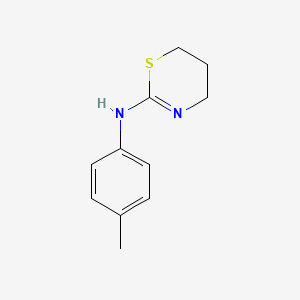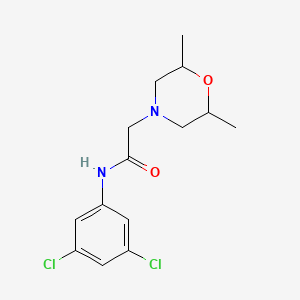![molecular formula C24H19ClN2O B5305783 2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone, commonly known as Clomiphene, is a synthetic nonsteroidal fertility drug. It is primarily used to treat female infertility by inducing ovulation. However, it has also been used in male infertility and other medical conditions related to hormonal imbalances.
Mechanism of Action
Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus. Estrogen normally inhibits the secretion of FSH and LH from the pituitary gland. By blocking this feedback, Clomiphene increases the secretion of FSH and LH, which stimulates the ovaries to produce follicles and eggs. In men, Clomiphene increases the secretion of FSH and LH, which stimulates the testes to produce testosterone and sperm.
Biochemical and Physiological Effects
Clomiphene has several biochemical and physiological effects. It increases the secretion of FSH and LH, which stimulates the ovaries to produce follicles and eggs in women and the testes to produce testosterone and sperm in men. Additionally, Clomiphene has anti-estrogenic effects on the endometrium, which can prevent or treat endometrial hyperplasia and carcinoma. Clomiphene has also been shown to improve insulin sensitivity in women with PCOS.
Advantages and Limitations for Lab Experiments
Clomiphene has several advantages for lab experiments. It is a well-established and widely used drug, making it easy to obtain and use. It has also been extensively studied, and its mechanism of action is well understood. Additionally, Clomiphene has a relatively low risk of adverse effects.
However, there are also limitations to using Clomiphene in lab experiments. It is primarily used to induce ovulation in women, making it less relevant for studies that do not involve reproductive medicine. Additionally, Clomiphene has a narrow therapeutic window, and its effects can vary depending on the dose and timing of administration.
Future Directions
There are several future directions for research on Clomiphene. One area of interest is its potential use in the treatment of male infertility. Studies have shown that Clomiphene can increase testosterone and sperm production in men with hypogonadotropic hypogonadism. However, more research is needed to determine its long-term safety and efficacy.
Another area of interest is the use of Clomiphene in the treatment of other medical conditions, such as breast cancer and osteoporosis. Clomiphene has anti-estrogenic effects, which could make it a potential treatment option for estrogen-sensitive cancers and bone loss.
Finally, there is a need for more research on the optimal dosing and timing of Clomiphene administration. Studies have shown that the effects of Clomiphene can vary depending on the dose and timing of administration. More research is needed to determine the optimal dose and timing for different medical conditions and patient populations.
Conclusion
Clomiphene is a synthetic nonsteroidal fertility drug that is primarily used to induce ovulation in women with anovulatory infertility. It has also been used in male infertility and other medical conditions related to hormonal imbalances. Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in FSH and LH secretion from the pituitary gland. It has several advantages for lab experiments, but there are also limitations to its use. Future research directions include its potential use in the treatment of male infertility, breast cancer, and osteoporosis, as well as the optimal dosing and timing of administration.
Synthesis Methods
The synthesis of Clomiphene involves several steps, including the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction to form 2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. This intermediate is then reacted with 2-phenylethylamine to form Clomiphene. The synthesis process has been well established and optimized, making it a cost-effective and efficient method for producing Clomiphene.
Scientific Research Applications
Clomiphene has been extensively studied in the field of reproductive medicine. It is primarily used to induce ovulation in women with anovulatory infertility. It works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This, in turn, stimulates the ovaries to produce follicles and eggs.
Clomiphene has also been used in male infertility, particularly in cases of hypogonadotropic hypogonadism. It works by increasing the secretion of FSH and LH, which stimulates the testes to produce testosterone and sperm. Additionally, Clomiphene has been used in the treatment of polycystic ovary syndrome (PCOS) and endometriosis.
properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c25-21-12-6-4-10-19(21)14-15-23-26-22-13-7-5-11-20(22)24(28)27(23)17-16-18-8-2-1-3-9-18/h1-15H,16-17H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIYYMJXPLIZQU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)

